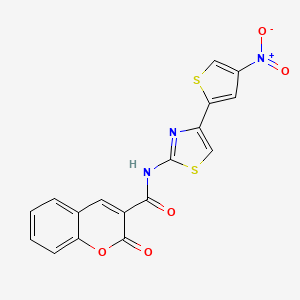

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

The compound N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide integrates three key structural motifs:

- Coumarin core (2-oxo-2H-chromene-3-carboxamide): Known for its fluorescence and bioactive properties, including antimicrobial and anticancer activities.

- Thiazole ring: A heterocyclic scaffold contributing to metabolic stability and diverse pharmacological effects.

This hybrid structure is designed to synergize the biological activities of its components.

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3O5S2/c21-15(11-5-9-3-1-2-4-13(9)25-16(11)22)19-17-18-12(8-27-17)14-6-10(7-26-14)20(23)24/h1-8H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBCVOOJYCSPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features several notable structural components:

- Thiazole ring : Known for its nucleophilic properties.

- Nitrothiophenyl moiety : Enhances electrophilicity and potential biological interactions.

- Chromene structure : Associated with various pharmacological activities.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Introduction of Nitrothiophene : Nitration of thiophene using nitric acid generates the nitro group.

- Coupling Reactions : The thiazole derivative is then coupled with the chromene component through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Generation : The nitrothiophene moiety can undergo redox reactions, generating ROS that may induce cellular damage.

- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes or receptors, impacting various biological pathways.

Therapeutic Applications

This compound has been studied for several potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in treating infections .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through ROS generation and enzyme inhibition .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially useful in neurodegenerative diseases .

Table 1: Biological Activity Summary

Case Study Example

A study conducted on a similar thiazole derivative demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 25 µM. This suggests that this compound may exhibit comparable or enhanced efficacy due to its unique structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Thiazole Backbones

N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide (6a)

- Structure: Coumarin-thiazole linked to a methylamino-acetamide group.

- Synthesis : Derived from 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide via amine substitution (60% yield) .

- The acetamide side chain may alter solubility and target interactions.

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169)

Nitrothiophene-Containing Analogues

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Nitrothiophene-carboxamide linked to a substituted aryl-thiazole.

- Synthesis : HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amine derivatives (42% yield, 95% purity).

- Key Differences : The trifluoromethyl and methoxy groups enhance lipophilicity, whereas the target compound’s coumarin core may improve fluorescence-based tracking .

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Thiazole Derivatives with Diverse Substituents

2-{[5-(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-(4-fluorophenyl)-2-thioxoacetamide (12)

- Structure: Nitrofuran-thiazolidinone hybrid with thioxoacetamide.

- Yield/Melting Point : 53% yield, mp 155–156°C. The nitro group here is part of a furan ring, differing from nitrothiophene’s sulfur heteroatom, which may affect redox properties .

3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)

Comparative Analysis of Key Properties

Physicochemical Properties

Insights : Nitro groups often elevate melting points due to increased crystallinity. IR and NMR data confirm functional groups, with nitrothiophene’s sulfur atom influencing $ ^1H $-NMR deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.